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2'-O-Methylguanosine - 2140-71-8

2'-O-Methylguanosine

Catalog Number: EVT-520813
CAS Number: 2140-71-8
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-O-Methylguanosine (Gm) is a modified nucleoside commonly found in various types of RNA, including tRNA, rRNA, and mRNA. [, , , , , ] It is a derivative of guanosine, where a methyl group is attached to the 2' hydroxyl group of the ribose sugar moiety. This modification plays a crucial role in RNA structure and function, impacting stability, folding, and interactions with other molecules.

Gm is particularly abundant in RNA of thermophilic organisms, suggesting a role in thermostability. [, ] In addition, Gm is a component of 5'-terminal cap structures in eukaryotic mRNAs, highlighting its importance in mRNA translation. [, ]

b) Diazomethane Methylation of 2,6-Diaminopurine Ribonucleoside: This method involves the conversion of guanosine to 2,6-diaminopurine ribonucleoside followed by methylation with diazomethane in the presence of tin(II) chloride dihydrate. [, ] This procedure offers better regioselectivity for 2'-O-methylation, improving the yield of 2'-O-methylguanosine. []

c) Enzymatic Synthesis: Enzymatic synthesis utilizes tRNA (Gm18) methyltransferase (TrmH) to catalyze the transfer of a methyl group from S-adenosyl methionine to the 2'-hydroxyl group of guanosine in tRNA. [, , ]

Guanosine

Compound Description: Guanosine is a purine nucleoside comprised of the purine base guanine linked to a ribose sugar. It is a fundamental building block of RNA. Guanosine is involved in various biological processes, including cellular signaling and energy transfer.Relevance: Guanosine is structurally similar to 2'-O-methylguanosine, differing only by the absence of the methyl group at the 2' position of the ribose sugar []. This single modification can significantly impact the physicochemical properties and biological activities of these compounds. For instance, 2'-O-methylation is known to increase the stability of RNA against degradation and influence its interactions with proteins.

1-Methylguanosine

Compound Description: 1-Methylguanosine is a methylated form of guanosine, specifically modified at the N1 position of the guanine base. This modification can influence the base-pairing properties of guanosine in RNA.Relevance: The research highlights the distinct roles of methylation at different positions in the guanosine structure. While 2'-O-methylguanosine is frequently mentioned for its stabilizing effects on RNA structure, 1-methylguanosine is discussed in the context of tRNA identity and function. The comparison between these two methylated forms of guanosine emphasizes the importance of modification site specificity in dictating the biological roles of these molecules [].

N6-(Δ2-Isopentenyl)Adenosine

Compound Description: N6-(Δ2-Isopentenyl)adenosine (i6A) is a modified adenosine nucleoside found in tRNA. It is involved in the regulation of translation and tRNA stability.Relevance: The paper discussing N6-(Δ2-Isopentenyl)adenosine also focuses on the measurement of modified nucleosides in urine, including 2'-O-methylguanosine [, ]. This suggests a potential connection between the levels of these modified nucleosides and certain physiological or pathological conditions, particularly in cancer patients. The presence of both compounds in the study highlights the importance of investigating multiple modified nucleosides in the context of disease diagnosis and monitoring.

N-[9-(β-D-Ribofuranosyl)purin-6-ylcarbamoyl]-L-threonine

Compound Description: N-[9-(β-D-Ribofuranosyl)purin-6-ylcarbamoyl]-L-threonine (t6A) is another modified nucleoside found in tRNA. It plays a role in translational fidelity and tRNA stability.Relevance: Similar to N6-(Δ2-Isopentenyl)adenosine, N-[9-(β-D-Ribofuranosyl)purin-6-ylcarbamoyl]-L-threonine is investigated alongside 2'-O-methylguanosine as a potential biomarker in urine samples of cancer patients [, ]. Elevated levels of t6A were observed in patients with specific cancers, indicating its potential diagnostic value. This study reinforces the importance of exploring multiple modified nucleosides, including 2'-O-methylguanosine, as potential disease biomarkers.

2'-O-Methyladenosine

Compound Description: 2'-O-Methyladenosine (Am) is a ribonucleoside similar in structure to adenosine but with a methyl group at the 2'-oxygen of the ribose moiety. This modification is found in various RNA species, including mRNA, tRNA, and rRNA, and contributes to their stability and function.Relevance: The papers frequently mention 2'-O-methyladenosine as it often occurs alongside 2'-O-methylguanosine as a post-transcriptional modification in different RNA molecules, especially in the context of 5'-terminal cap structures of mRNA [, , ]. Their presence together highlights the significance of 2'-O-methylation as a common mechanism for modulating RNA properties and functions.

7-Methylguanosine

Compound Description: 7-Methylguanosine (m7G) is a methylated form of guanosine, where the methylation occurs at the N7 position of the guanine base. It is a characteristic component of the 5' cap structure in eukaryotic mRNAs, playing a crucial role in mRNA stability, splicing, and translation initiation.Relevance: 7-Methylguanosine is frequently mentioned with 2'-O-methylguanosine in studies focusing on the 5'-terminal cap structures of eukaryotic mRNAs [, , ]. While 7-methylguanosine is typically the first nucleotide in these cap structures, linked to the RNA molecule by a unique 5'-5' triphosphate linkage, 2'-O-methylguanosine is often found as the penultimate nucleotide, further highlighting the intricate interplay between different modifications in defining mRNA properties.

2'-Deoxyuridine

Compound Description: 2'-Deoxyuridine is a nucleoside and a structural component of DNA. It is similar to uridine but lacks a hydroxyl group at the 2' position of its ribose sugar, a key distinction between DNA and RNA.Relevance: 2'-Deoxyuridine is mentioned as one of the apoptosis-inducing nucleosides (AINs) isolated from a specific cell line, along with 2'-O-methylguanosine and other modified nucleosides []. This study implies a potential connection between these modified nucleosides and the induction of apoptosis, showcasing their potential roles in cellular processes beyond their traditional roles as building blocks of nucleic acids.

Ribothymidine

Compound Description: Ribothymidine is an uncommon nucleoside, typically found in tRNA, where it plays a role in stabilizing the tRNA structure and influencing codon-anticodon interactions during translation. Relevance: Ribothymidine, like 2'-O-methylguanosine, is identified as an apoptosis-inducing nucleoside in the study, indicating its potential involvement in cell death pathways []. The presence of both compounds in this context suggests a broader involvement of modified nucleosides in diverse cellular processes beyond their canonical roles in RNA.

2'-O-Methyluridine

Compound Description: 2'-O-Methyluridine (Um) is a modified uridine nucleoside commonly found in various RNA species. This modification contributes to RNA stability and influences its interactions with proteins and other molecules.Relevance: 2'-O-Methyluridine, similar to 2'-O-methylguanosine, is a common RNA modification, and both are investigated for their potential roles as biomarkers in various diseases [, ]. The simultaneous investigation of these compounds highlights their significance in understanding RNA modification profiles in health and disease.

Thymidine

Compound Description: Thymidine is one of the four nucleoside building blocks of DNA, complementary to adenosine. It plays a crucial role in DNA replication and repair.Relevance: Thymidine, though a DNA nucleoside, is found to be involved in the apoptosis-inducing activity of a specific cell line, along with 2'-O-methylguanosine and other modified nucleosides []. This finding further underscores the potential for crosstalk between modified RNA nucleosides and DNA-related processes, particularly in the context of cell death regulation.

2'-O-Methylinosine

Compound Description: 2'-O-Methylinosine is a modified inosine nucleoside that can be found in certain RNA molecules. Inosine itself is a deaminated form of adenosine and can base pair with multiple bases, contributing to the diversity of RNA structure and function.Relevance: 2'-O-Methylinosine, along with 2'-O-methylguanosine, is identified as an apoptosis-inducing nucleoside []. This finding suggests a potential role for 2'-O-methylated nucleosides in influencing cell survival pathways. Further research is needed to understand the specific mechanisms of action of these modified nucleosides in apoptosis.

5-Methylcytidine

Compound Description: 5-Methylcytidine (m5C) is a modified cytidine nucleoside with a methyl group at the 5 position of the cytosine base. This modification is found in various RNA molecules and is associated with RNA stability, processing, and translation regulation.Relevance: 5-Methylcytidine, alongside 2'-O-methylguanosine, is a frequently investigated RNA modification, and its levels are found to be altered in various diseases [, ]. This emphasizes the importance of studying individual modifications like 2'-O-methylguanosine in a broader context of the overall RNA modification landscape and their potential contributions to disease development.

5-Methyluridine

Compound Description: 5-Methyluridine (m5U) is a modified uridine nucleoside. It is found in various RNA species and is involved in stabilizing RNA structure and influencing its interactions with proteins.Relevance: 5-Methyluridine is frequently investigated alongside other modified nucleosides, including 2'-O-methylguanosine, as potential biomarkers for various diseases [, ]. By analyzing the levels of multiple modifications, researchers aim to gain a more comprehensive understanding of the dysregulation of RNA modification pathways in disease.

N4-Acetylcytidine

Compound Description: N4-Acetylcytidine (ac4C) is a modified cytidine nucleoside with an acetyl group attached to the N4 position of the cytosine base. This modification is found in various RNA molecules and is implicated in RNA stability, translation efficiency, and cellular stress responses.Relevance: N4-Acetylcytidine, along with other modified nucleosides like 2'-O-methylguanosine, shows dynamic changes in response to cellular stress, suggesting its role in cellular adaptation and survival mechanisms []. This finding highlights the importance of studying modifications like 2'-O-methylguanosine in the context of dynamic cellular environments and stress responses.

5-Formylcytidine

Compound Description: 5-Formylcytidine (f5C) is a modified cytidine nucleoside. It is involved in regulating translation and other RNA-related processes.Relevance: Similar to other modified nucleosides like 2'-O-methylguanosine, 5-formylcytidine is identified in mRNAs and is found to be present at relatively high abundances []. The presence of this modification in coding RNAs suggests a potential role in fine-tuning gene expression.

Deoxyguanosine

Compound Description: Deoxyguanosine is one of the four nucleoside building blocks of DNA. It is incorporated into the DNA strand during replication and is crucial for maintaining the integrity of the genetic code.Relevance: Deoxyguanosine is structurally similar to 2'-O-methylguanosine, with the key difference being the presence of a 2'-hydroxyl group in the ribose sugar of 2'-O-methylguanosine []. Despite this difference, deoxyguanosine has been found to act as a competitive inhibitor of the self-splicing activity of the Tetrahymena rRNA precursor, a reaction that involves the 3'-hydroxyl group of a guanosine molecule. This finding suggests that the 2'-hydroxyl group, while essential for the splicing reaction itself, might not be crucial for the initial binding of the guanosine substrate to the RNA enzyme.

Dideoxyguanosine

Compound Description: Dideoxyguanosine (ddG) is a synthetic nucleoside analog that lacks the 3'-hydroxyl group of the deoxyribose sugar, preventing chain elongation during DNA synthesis. This property makes it useful in DNA sequencing and as an antiviral drug.Relevance: Like deoxyguanosine, dideoxyguanosine can also competitively inhibit the self-splicing of the Tetrahymena rRNA precursor, although it exhibits weaker inhibition compared to deoxyguanosine []. This observation further supports the notion that the ribose hydroxyls, particularly the 2'-hydroxyl group, are critical for the optimal binding of guanosine to the catalytic RNA. Moreover, the fact that neither deoxyguanosine nor dideoxyguanosine can act as substrates for the splicing reaction underscores the importance of the 2'-hydroxyl group for the catalytic mechanism, likely by participating in essential interactions within the active site of the RNA enzyme.

8-Oxo-7,8-dihydroguanosine

Compound Description: 8-Oxo-7,8-dihydroguanosine (8-oxoG) is a modified guanosine nucleoside formed by oxidative damage to DNA. It is considered a mutagenic lesion as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.Relevance: 8-Oxo-7,8-dihydroguanosine is studied in the context of DNA damage and repair, particularly concerning its base-pairing properties. The research investigates its behavior in DNA:RNA heteroduplexes and its recognition by DNA polymerases [, ]. The findings demonstrate that 8-oxoG can form base pairs with both cytidine and thymidine in RNA, highlighting its potential to induce mutations during DNA replication.

8-Oxo-7,8-dihydro-2'-O-methylguanosine

Compound Description: 8-Oxo-7,8-dihydro-2'-O-methylguanosine (8-oxoG-Me) is a modified guanosine nucleoside similar to 8-oxo-7,8-dihydroguanosine but with an additional methyl group at the 2' position of the ribose sugar.Relevance: 8-Oxo-7,8-dihydro-2'-O-methylguanosine is often studied alongside 8-oxo-7,8-dihydroguanosine to understand the impact of the 2'-O-methylation on its base-pairing properties and recognition by DNA polymerases [, ]. The research indicates that 8-oxoG-Me, like 8-oxoG, can also form base pairs with cytidine and thymidine in RNA, indicating that the 2'-O-methylation does not significantly alter its base-pairing preferences.

8-Nitroguanine

Compound Description: 8-Nitroguanine is a mutagenic DNA lesion formed by exposure to reactive nitrogen species. It can cause G:C to T:A transversions during DNA replication.Relevance: 8-Nitroguanine is another example of a DNA lesion, like 8-oxo-7,8-dihydroguanosine, that can disrupt normal base pairing and induce mutations []. These studies highlight the importance of investigating the impact of various DNA lesions, including those involving modified guanine bases, on genome stability and their potential roles in disease development.

2'-O-Methylcytidine

Compound Description: 2'-O-Methylcytidine (Cm) is a modified cytidine nucleoside, with a methyl group at the 2' position of the ribose sugar. It is found in various RNA molecules and contributes to RNA stability and function.Relevance: 2'-O-Methylcytidine, along with other modified nucleosides such as 2'-O-methylguanosine, has been identified as a potential biomarker for various diseases [, ]. Their presence and altered levels in bodily fluids like urine could provide valuable insights into disease pathogenesis and progression.

Source and Classification

2'-O-Methylguanosine is classified as a nucleoside, specifically a derivative of guanosine where a methyl group is attached to the 2' hydroxyl group of the ribose sugar. It is commonly found in RNA molecules, particularly in the context of ribonucleic acids that require structural stability and enhanced functionality. The compound is often involved in processes such as RNA interference and gene regulation due to its ability to modify RNA's properties .

Synthesis Analysis

The synthesis of 2'-O-Methylguanosine has been achieved through various methods, emphasizing efficiency and yield. Notable synthesis routes include:

  1. Methylene-bis-(diisopropylsilyl chloride) Method: This method utilizes methylene-bis-(diisopropylsilyl chloride) as a protecting group for nucleosides. The process involves:
    • Protecting the 3',5'-hydroxyl groups of guanosine.
    • Methylation using methyl chloride with sodium hexamethyldisilazane as a base, yielding high efficiency without the need for protecting the guanine base .
  2. Diazomethane Method: Another efficient approach involves using diazomethane as a methylating agent in conjunction with stannous chloride as a catalyst. This method allows for the selective methylation of the 2' position on the ribose sugar .
  3. Improved Synthetic Routes: Recent patents have disclosed improved methods that allow for high-yield synthesis of 2'-O-Methylguanosine from guanosine through various methylation steps involving different reagents like sodium hydride and dimethylformamide .

These methods highlight advancements in synthetic organic chemistry aimed at producing nucleosides with minimal steps and high yields.

Molecular Structure Analysis

The molecular structure of 2'-O-Methylguanosine consists of a guanine base linked to a ribose sugar that has a methyl group at the 2' position. Its chemical formula is C11H15N5O5. The structural features include:

  • Guanine Base: A purine derivative that contributes to the nucleoside's functionality.
  • Ribose Sugar: A five-carbon sugar where the hydroxyl group at the 2' position is replaced by a methyl group.
  • Methyl Group: This modification enhances stability against hydrolysis and influences interactions with proteins and other nucleic acids.

The presence of the methyl group at the 2' position is crucial for its biological activity, affecting how it interacts with enzymes and other molecular partners .

Chemical Reactions Analysis

2'-O-Methylguanosine participates in several chemical reactions typical for nucleosides:

  1. Methylation Reactions: The presence of the hydroxyl group at the 3' or 5' positions allows for further modifications through methylation or acylation.
  2. Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are essential for RNA synthesis.
  3. Hydrolysis: Although more resistant than unmodified nucleosides due to the methylation at the 2' position, it can still undergo hydrolysis under specific conditions.

These reactions are critical for its incorporation into RNA molecules and its subsequent biological functions .

Mechanism of Action

The mechanism of action for 2'-O-Methylguanosine primarily revolves around its role in stabilizing RNA structures and influencing gene expression:

  • RNA Stability: The methyl group at the 2' position reduces susceptibility to enzymatic degradation, enhancing RNA stability.
  • Interference with RNA Processing: It can influence splicing and translation processes by altering how RNA-binding proteins recognize and interact with RNA molecules.
  • Gene Regulation: Modified nucleotides like 2'-O-Methylguanosine can affect mRNA stability and translation efficiency, playing a role in gene regulation mechanisms .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-O-Methylguanosine include:

  • Molecular Weight: Approximately 285.26 g/mol.
  • Solubility: Soluble in water and common organic solvents, which facilitates its use in biochemical applications.
  • Melting Point: The melting point can vary based on purity but typically ranges around 150-160°C.

These properties are essential for its applications in laboratory settings and therapeutic developments .

Applications

2'-O-Methylguanosine has several important applications in scientific research and biotechnology:

Properties

CAS Number

2140-71-8

Product Name

2'-O-Methylguanosine

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1

InChI Key

OVYNGSFVYRPRCG-KQYNXXCUSA-N

SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Synonyms

O2’-Methylguanosine;

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

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